![molecular formula C24H18N4O4 B13344763 12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B13344763.png)
12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
準備方法
The synthesis of 12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves multiple steps. One common synthetic route includes the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions typically involve the use of solvents such as THF and catalysts like zinc and TiCl4. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar compounds include:
- 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid
- N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione lies in its specific arrangement of rings and heteroatoms, which confer distinct chemical and biological properties.
特性
分子式 |
C24H18N4O4 |
|---|---|
分子量 |
426.4 g/mol |
IUPAC名 |
12,14-dimethyl-9-(4-oxochromen-3-yl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione |
InChI |
InChI=1S/C24H18N4O4/c1-26-20-14(23(30)27(2)24(26)31)11-28-17-9-5-4-8-16(17)25-19(21(20)28)15-12-32-18-10-6-3-7-13(18)22(15)29/h3-12,19,25H,1-2H3 |
InChIキー |
SDCYMJRRTNBEHT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C3C(NC4=CC=CC=C4N3C=C2C(=O)N(C1=O)C)C5=COC6=CC=CC=C6C5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


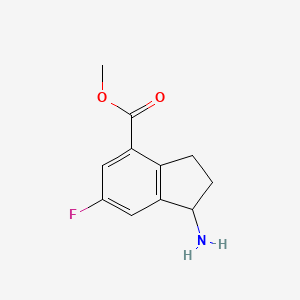
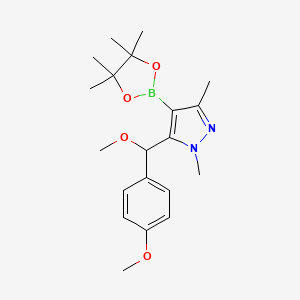
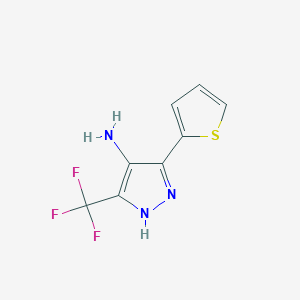
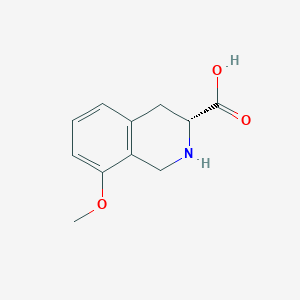
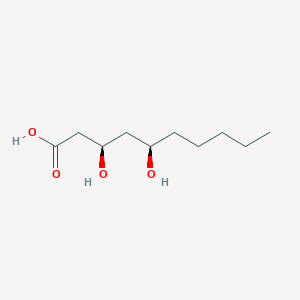
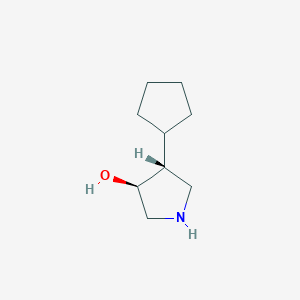
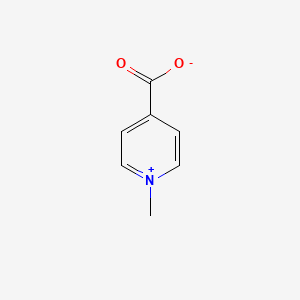
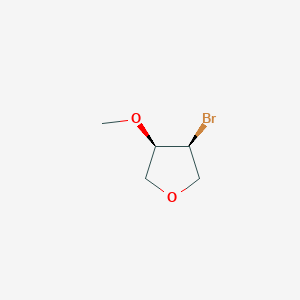
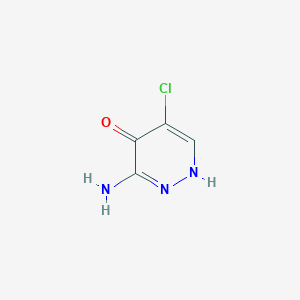

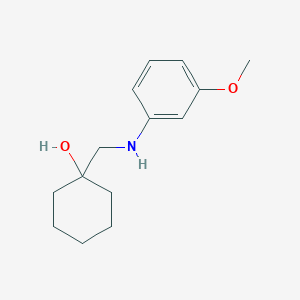
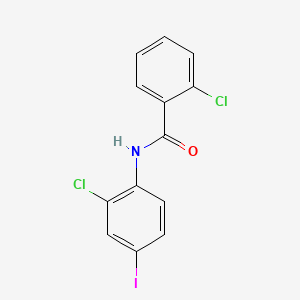
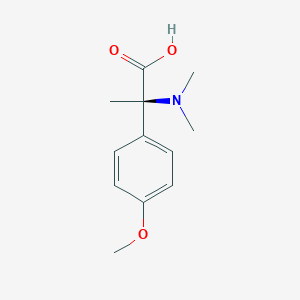
![2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13344776.png)
